molecular formula C13H8ClNOS B8615070 1-Chloro-4-(4-isothiocyanatophenoxy)benzene CAS No. 22943-93-7

1-Chloro-4-(4-isothiocyanatophenoxy)benzene

Cat. No.: B8615070
CAS No.: 22943-93-7
M. Wt: 261.73 g/mol
InChI Key: NLAYRKIDNWMFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(4-isothiocyanatophenoxy)benzene is a useful research compound. Its molecular formula is C13H8ClNOS and its molecular weight is 261.73 g/mol. The purity is usually 95%.
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Properties

CAS No.

22943-93-7

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73 g/mol

IUPAC Name

1-chloro-4-(4-isothiocyanatophenoxy)benzene

InChI

InChI=1S/C13H8ClNOS/c14-10-1-5-12(6-2-10)16-13-7-3-11(4-8-13)15-9-17/h1-8H

InChI Key

NLAYRKIDNWMFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Unless otherwise indicated, all thioureas, isothiocyanates, thioamides and amines were purchased from Maybridge Chemical Co. Ltd.(Cornwall, U.K.), Transworld Chemical Co. (Rockville, Md.), or Aldrich Chemical Co., (Milwaukee, Wis.). (a) 4-Amino-4′-chlorodiphenylether (TCI America, Portland Oreg., 520 mg, 2.03 mmol) was slurried in 10 mL of ether and treated with ca. 1 mL of ether saturated with HCl gas. After 5 min. the solvent was removed in vacuo. To a stirring biphasic solution amine-HCl salt in 20 mL CHCl3-sat'd NaHCO3 (1:1, v/v) at ambient temperature was added thiophosgene (1.2 equiv, 2.4 mmol) in 5 mL of CHCl3 dropwise via an addition funnel. The reaction was vigorously stirred for 1 h (TLC, 50% ethyl acetate-hexanes indicates clean conversion to a higher Rf spot), at which time the layers were separated, the aqueous layer extracted with CHCl3 (1×20 mL), and the combined organic layers washed with brine (1×20 mL) and dried (Na2SO4). Concentration of the solvent in vacuo yielded the crude 4-(4-chlorophenoxy)-phenylisothiocyanate (414 mg). (b) The 4-(4-chlorophenoxy)-phenylisothiocyanate was transferred to an Ace Glass pressure tube equipped with a Teflon coated stir bar and treated with a 2.0 M solution of NH3 in 5 ml methanol (Aldrich Chemical Co., Milwaukee, Wis.)). The tube was sealed and immersed in a 80° C. oil bath. After 2 h, the reaction was cooled to 0° C. in an ice bath. The precipitates were filtered and dried under vacuum to yield amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione (328 mg, 79%). 1H NMR (DMSO-d6, 300 MHz) 7.02 (m, 4H), 7.41 (m, 4H), 9.65 (s, 1H); Mass Spectrum (ESI) m/z calcd. for C13H11ClN2OS, 278.8 (M+H), found 279.4.
[Compound]
Name
thioureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
isothiocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
thioamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
520 mg
Type
reactant
Reaction Step Seven
[Compound]
Name
amine-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2.4 mmol
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

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